

Application Notes and Protocols for GSK-7975A: An In Vitro Guide

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Compound of Interest

Compound Name: GSK-7975A

Cat. No.: B15615724

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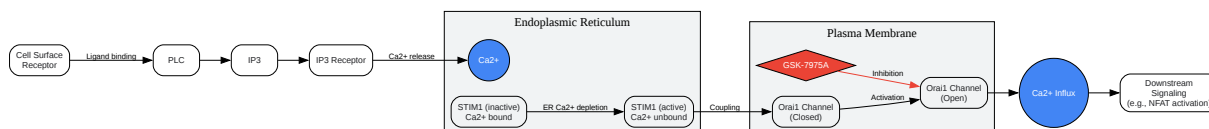
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of **GSK-7975A**, a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels. The following protocols and data are intended to guide researchers in utilizing **GSK-7975A** for studying CRAC channel function and its role in various cellular processes.

Mechanism of Action

GSK-7975A is a pyrazole derivative that acts as a selective small-molecule blocker of CRAC channels, which are composed of Orai1, Orai2, and Orai3 proteins forming the pore, and STIM1 and STIM2 proteins acting as calcium sensors in the endoplasmic reticulum (ER). **GSK-7975A** inhibits CRAC channels by acting downstream of STIM1 oligomerization and the subsequent STIM1-Orai1 interaction, suggesting an allosteric mechanism of pore blockade.^[1]^[2]^[3] It has been shown to be effective from the extracellular side.^[4]

Signaling Pathway of CRAC Channel Activation and Inhibition by GSK-7975A



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Caption: CRAC channel activation pathway and point of inhibition by **GSK-7975A**.

Quantitative Data Summary

The following table summarizes the inhibitory potency of **GSK-7975A** against various Orai channels and its effects on cellular responses.

Target/Assay	Cell Type	IC50	Reference
Orai1-mediated ICRAc	HEK293	4.1 μ M	[2]
Orai3-mediated ICRAc	HEK293	3.8 μ M	[2]
Thapsigargin-induced Ca2+ entry	RBL-2H3	0.8 \pm 0.1 μ M	[2]
Store-operated Ca2+ entry	Pancreatic Acinar Cells	3.4 μ M	[5]
Fc ϵ RI-dependent Ca2+ influx	Mast Cells	~3 μ M (up to 50% inhibition)	[6]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement

This protocol is designed to measure the Calcium Release-Activated Calcium current (ICRAC) in HEK293 cells heterologously expressing Orai1 and STIM1.

Materials:

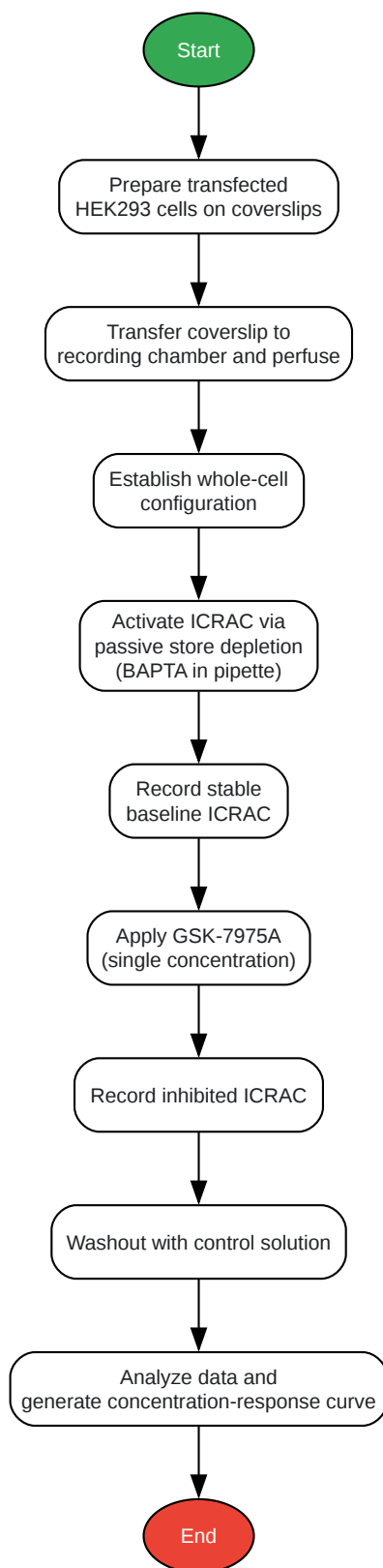
- HEK293 cells co-transfected with Orai1 and STIM1 expression vectors.
- Extracellular (bath) solution: 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl_2 , 1 mM MgCl_2 , 10 mM HEPES, 10 mM glucose, pH 7.4 with NaOH.
- Intracellular (pipette) solution: 140 mM Cs-glutamate, 8 mM MgCl_2 , 10 mM HEPES, 10 mM BAPTA, pH 7.2 with CsOH.
- **GSK-7975A** stock solution (e.g., 10 mM in DMSO).

Procedure:

- Culture transfected HEK293 cells on glass coverslips.
- Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the extracellular solution.
- Establish a whole-cell patch-clamp configuration.
- Clamp the cell at a holding potential of 0 mV.
- Apply voltage ramps (e.g., -100 to +100 mV over 1 second) every 5 seconds to elicit currents.
- To activate ICRAC, allow the intracellular BAPTA to diffuse into the cell and chelate intracellular calcium, leading to passive store depletion and STIM1 activation.
- Once a stable ICRAC is established, perfuse the cell with the extracellular solution containing the desired concentration of **GSK-7975A** (e.g., 0.1, 0.3, 1, 3, 10 μM).

- Record the inhibition of ICRAc. Due to the slow onset of inhibition, apply single concentrations to individual cells to generate a concentration-response curve.[\[2\]](#)
- Washout of the compound can be attempted by perfusing with the control extracellular solution.

Experimental Workflow for Patch-Clamp Analysis



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Caption: Workflow for measuring ICRAC inhibition by **GSK-7975A** using patch-clamp.

Fluorescence-Based Calcium Influx Assay

This protocol measures changes in intracellular calcium concentration ($[Ca^{2+}]_i$) in response to store depletion and CRAC channel activation.

Materials:

- RBL-2H3 cells or other suitable cell line.
- Fluo-4 AM calcium indicator dye.
- Assay Buffer: 145 mM NaCl, 2.5 mM KCl, 1.2 mM $MgCl_2$, 2.0 mM $CaCl_2$, 10 mM HEPES, 10 mM glucose, 2.5 mM probenecid, pH 7.4.
- Loading Buffer: Assay Buffer supplemented with 2 μ M Fluo-4 AM.
- Thapsigargin (TG) to induce ER store depletion.
- **GSK-7975A** stock solution.

Procedure:

- Seed cells in a 96-well black, clear-bottom plate.
- Aspirate the culture medium and replace it with Loading Buffer.
- Incubate the cells for 30-60 minutes at room temperature in the dark.
- Aspirate the Loading Buffer and replace it with Assay Buffer containing various concentrations of **GSK-7975A**.
- Incubate for 30 minutes at room temperature in the dark.[\[2\]](#)
- Place the plate in a fluorescence plate reader.
- Measure the baseline fluorescence for a short period.
- Add thapsigargin (e.g., 1 μ M final concentration) to the wells to deplete ER calcium stores and activate CRAC channels.

- Continue to measure the fluorescence signal to monitor the calcium influx.
- Analyze the data by calculating the change in fluorescence over baseline.

FRET Microscopy for STIM1-Orai1 Interaction

This protocol uses Förster Resonance Energy Transfer (FRET) to determine if **GSK-7975A** affects the interaction between STIM1 and Orai1. Studies have shown that **GSK-7975A** does not affect STIM1 oligomerization or the STIM1-Orai1 interaction.[\[2\]](#)

Materials:

- HEK293 cells co-transfected with STIM1-CFP and Orai1-YFP fusion protein constructs.
- Imaging medium (e.g., HEPES-buffered saline).
- Thapsigargin (TG).
- **GSK-7975A** stock solution.

Procedure:

- Culture transfected cells on glass-bottom imaging dishes.
- Replace the culture medium with imaging medium.
- Mount the dish on a fluorescence microscope equipped for FRET imaging.
- Acquire baseline CFP and YFP fluorescence images.
- Deplete ER calcium stores by adding thapsigargin (e.g., 2 μ M) to induce STIM1-Orai1 interaction, which will result in an increase in FRET.
- After a stable FRET signal is achieved, add **GSK-7975A** (e.g., 10 μ M) to the imaging medium.
- Continue to acquire images to determine if **GSK-7975A** alters the FRET signal.
- Analyze the FRET efficiency to quantify the protein-protein interaction.

Selectivity Profile

GSK-7975A exhibits selectivity for CRAC channels. However, it has been shown to also inhibit TRPV6 channels.[1][3] It has little to no effect on a number of other ion channels, including L-type calcium channels.[1][2] Researchers should consider this when interpreting results in systems where TRPV6 is endogenously expressed.

General Guidelines for Use

- Solubility: **GSK-7975A** is soluble in DMSO. For in vivo studies, specific formulations with solvents like PEG300 and Tween-80 have been used.[6]
- Storage: Store stock solutions at -20°C or -80°C for long-term stability.[6]
- Concentration: The effective concentration of **GSK-7975A** in vitro typically ranges from 1 to 10 µM. A concentration-response curve is recommended for each new cell type or assay.

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